

LNA Oligonucleotide Purification by HPLC: A Technical Support Center

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Compound of Interest

Compound Name: LNA-A(Bz) amidite

Cat. No.: B3180582

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For researchers, scientists, and drug development professionals working with Locked Nucleic Acid (LNA)-containing oligonucleotides, achieving high purity is paramount for the success of downstream applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC purification of LNA-containing oligonucleotides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of LNA-containing oligonucleotides, offering potential causes and solutions in a question-and-answer format.

Question: Why is my LNA-containing oligonucleotide showing a broad or tailing peak in Ion-Pair Reversed-Phase (IP-RP) HPLC?

Answer: Peak broadening or tailing for LNA-containing oligonucleotides in IP-RP HPLC can be attributed to several factors, often stemming from the unique chemical properties of LNAs.

- **Secondary Structures:** The high affinity of LNA modifications can promote the formation of stable secondary structures (e.g., hairpins, duplexes) that are not easily denatured under standard HPLC conditions. These different conformations can lead to multiple interactions with the stationary phase, resulting in broadened peaks.

- **Increased Hydrophobicity:** LNA monomers are more hydrophobic than their DNA or RNA counterparts. A high density of LNA modifications can lead to strong interactions with the C18 stationary phase, causing slow desorption and peak tailing.
- **Suboptimal Ion-Pairing:** Inadequate concentration or pairing efficiency of the ion-pairing reagent can result in incomplete masking of the negatively charged phosphate backbone, leading to mixed-mode interactions with the stationary phase and poor peak shape.
- **Column Overload:** Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Solutions:

- **Increase Column Temperature:** Elevating the temperature (e.g., to 60-80°C) can help disrupt secondary structures and improve peak shape.
- **Optimize Mobile Phase:**
 - Increase
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